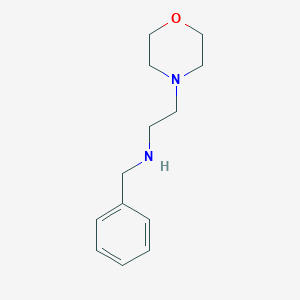

N-Benzyl-2-morpholinoethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Benzyl-2-morpholinoethanamine is a chemical compound with the molecular formula C13H20N2O . It is used in various chemical reactions and has been studied for its potential applications in different fields .

Synthesis Analysis

The synthesis of N-Benzyl-2-morpholinoethanamine involves the use of graphene oxide (GO) as a natural material. On the surface of nanosheet graphene oxide, 2-Morpholinoethanamine was immobilized using a non-toxic, green, and simple method. This resulted in the preparation of a bifunctional acid–base nanocatalyst .Molecular Structure Analysis

The molecular structure of N-Benzyl-2-morpholinoethanamine is represented by the formula C13H20N2O. The average mass of the molecule is 220.311 Da, and the monoisotopic mass is 220.157562 Da .Chemical Reactions Analysis

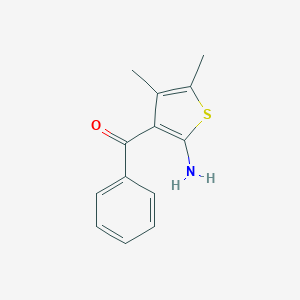

N-Benzyl-2-morpholinoethanamine has been used as a catalyst in the synthesis of some heterocyclic compounds. The catalytic reactivity of this compound was investigated in the one-pot synthesis of some benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives .Wissenschaftliche Forschungsanwendungen

Catalysis in Heterocyclic Compound Synthesis

N-Benzyl-2-morpholinoethanamine has been utilized as a catalyst in the synthesis of heterocyclic compounds. Its role as an acid-base catalyst is particularly significant in the preparation of benzo[b]pyran, pyrano[3,2-c]chromene, and polyhydroquinoline derivatives. These compounds have shown potential anti-COVID activity, especially against COVID-19 3CLpro/Mpro, which is considered a potential target for the treatment of the virus .

Organocatalysis

As an organocatalyst, N-Benzyl-2-morpholinoethanamine enhances reaction conditions by acting as a small organic molecule that catalyzes reactions. This aligns with the principles of green chemistry, offering advantages such as cost-effectiveness, non-toxicity, and resistance to air and moisture. It also eliminates the need for catalyst removal through washing, as it can be recycled .

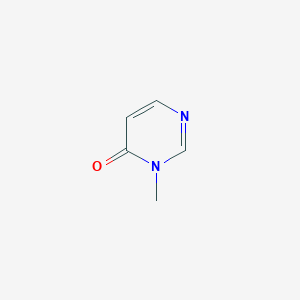

Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of moclobemide, a selective monoamine oxidase A inhibitor used for treating depressive illness. Additionally, it’s a building block for compounds with a broad spectrum of biological activities, including anti-gastroesophageal reflux disease, anti-irritable bowel syndrome, anti-inflammatory, and anticancer properties .

Synthetic Methodology Development

The development of efficient synthetic routes for N-Benzyl-2-morpholinoethanamine is crucial. Improved procedures involving Michael addition, hydrazinolysis, and Curtius rearrangements have been reported, which are rapid and mainly in aqueous conditions from commercially accessible starting materials .

Biological Activity Research

Compounds containing N-Benzyl-2-morpholinoethanamine as a side group have been studied for their biological activities. Research in this area explores the potential therapeutic applications of these compounds in various diseases .

Green Chemistry

N-Benzyl-2-morpholinoethanamine contributes to the advancement of green chemistry by providing a non-metallic catalyst option that is environmentally sustainable. Its use in catalysis supports the development of chemical processes that are less harmful to the environment .

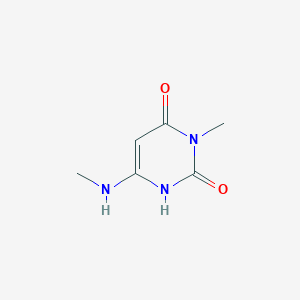

Molecular Docking Studies

The compound has been involved in molecular docking studies to identify potential drug candidates against viruses like COVID-19. The docking models constructed using the synthesized derivatives of N-Benzyl-2-morpholinoethanamine help in selecting promising candidates for further research .

Chemical Process Optimization

Research on N-Benzyl-2-morpholinoethanamine also includes optimizing chemical processes to overcome drawbacks of conventional methods. This involves considering factors like cost, practicability, waste disposal, and simplicity of purification in the choice of methods, reagents, and solvents .

Wirkmechanismus

Target of Action

N-Benzyl-2-morpholinoethanamine is a derivative of 2-Morpholinoethanamine . The primary target of 2-Morpholinoethanamine is Cathepsin D , a human protein . Cathepsin D is an aspartic protease that plays a crucial role in protein degradation and is involved in several physiological and pathological processes .

Mode of Action

It is known that 2-morpholinoethanamine interacts with its target, cathepsin d . This interaction may lead to changes in the activity of Cathepsin D, potentially affecting protein degradation processes .

Biochemical Pathways

Given its interaction with cathepsin d, it may influence pathways related to protein degradation

Pharmacokinetics

The related compound, 2-morpholinoethanamine, is known to have certain pharmacokinetic properties

Result of Action

Given its interaction with cathepsin d, it may influence protein degradation processes at the molecular and cellular levels

Action Environment

It is known that the synthesis of the related compound, 2-morpholinoethanamine, can be influenced by environmental conditions

Eigenschaften

IUPAC Name |

N-benzyl-2-morpholin-4-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFAUJOUPQMLNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405954 |

Source

|

| Record name | N-Benzyl-2-morpholinoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2-morpholinoethanamine | |

CAS RN |

2038-05-3 |

Source

|

| Record name | N-Benzyl-2-morpholinoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B183346.png)